molecular formula C19H15ClN2O3S B3001858 1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one CAS No. 895104-87-7

1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one

Cat. No. B3001858
CAS RN: 895104-87-7
M. Wt: 386.85
InChI Key: BVGZXBVIIKEXMA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one, also known as CP-673451, is a novel small molecule inhibitor that has attracted significant attention in the field of cancer research. It is a potent inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, which plays a crucial role in the formation of new blood vessels that support tumor growth.

Mechanism of Action

1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one exerts its anti-cancer effects by inhibiting the activity of VEGFR-2, which is a receptor tyrosine kinase that plays a critical role in angiogenesis. Angiogenesis is the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors. By inhibiting VEGFR-2, 1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one prevents the formation of new blood vessels, thereby depriving the tumor of the necessary nutrients and oxygen for growth.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of various angiogenesis-related genes, such as VEGF, and to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one has been shown to decrease tumor cell proliferation and migration, as well as to enhance the activity of immune cells that target cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one in lab experiments is its specificity for VEGFR-2. This allows for a more targeted approach to cancer treatment, with fewer side effects than traditional chemotherapy. However, one limitation of 1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one is its low solubility, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and treatment schedule for 1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one.

Future Directions

There are several future directions for research on 1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one. One area of interest is the development of more potent and selective VEGFR-2 inhibitors that can overcome the limitations of 1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one. Another area of research is the combination of 1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one with other cancer therapies, such as immunotherapy, to enhance its effectiveness. Finally, more research is needed to determine the optimal patient population and treatment regimen for 1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one, as well as to investigate its potential in other diseases beyond cancer.

Synthesis Methods

The synthesis of 1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one involves several steps, including the reaction of 3-chlorophenylhydrazine with 2-bromo-4-methoxyacetophenone, followed by the reaction with 2-mercaptoacetic acid to form the desired product. The chemical structure of 1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one has been confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, 1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one has been found to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy. It has also been investigated for its potential in treating other diseases, such as diabetic retinopathy and age-related macular degeneration.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-25-16-7-5-13(6-8-16)17(23)12-26-18-19(24)22(10-9-21-18)15-4-2-3-14(20)11-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGZXBVIIKEXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one

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